2-(3-Aminoazetidin-1-yl)propanenitrile
Overview
Description
2-(3-Aminoazetidin-1-yl)propanenitrile is a chemical compound characterized by its unique structure, which includes an amino group attached to an azetidine ring and a nitrile group
Mechanism of Action
Target of Action
The primary target of 2-(3-Aminoazetidin-1-yl)propanenitrile is the histamine H3 receptor . Histamine H3 receptors are primarily found in the central nervous system and play a key role in neurotransmission .
Mode of Action
This compound interacts with its target, the histamine H3 receptor, as an agonist . This means it binds to the receptor and activates it, triggering a response. The binding mode of this compound indicates key interactions similar to those attained by histamine .
Biochemical Pathways
Upon activation of the histamine H3 receptor, this compound affects the cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene pathway . This pathway is involved in various cellular processes, including the regulation of gene expression .
Pharmacokinetics
The key compound vuf16839, which is structurally similar, has been reported to have nanomolar on-target activity, weak activity on cytochrome p450 enzymes, and good metabolic stability
Result of Action
The activation of the histamine H3 receptor by this compound can lead to various molecular and cellular effects. For instance, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect .
Biochemical Analysis
Biochemical Properties
2-(3-Aminoazetidin-1-yl)propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain histamine receptors, influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their function. This compound’s ability to form stable complexes with biomolecules underpins its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist, depending on the target receptor or enzyme. For instance, it has been identified as a partial agonist for certain histamine receptors, where it binds to the receptor and induces a conformational change that activates the receptor . This binding interaction can lead to downstream effects such as enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed . For instance, in studies involving mice, varying dosages of this compound have shown a range of effects from beneficial modulation of receptor activity to toxic impacts on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminoazetidin-1-yl)propanenitrile typically involves the reaction of 3-aminoazetidine with propanenitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include steps to minimize by-products and ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminoazetidin-1-yl)propanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and the development of new drugs.
Industry: The compound can be utilized in the production of materials and chemicals for industrial purposes.
Comparison with Similar Compounds
2-(3-Aminoazetidin-1-yl)ethan-1-ol
2-(3-Aminoazetidin-1-yl)acetic acid
2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride
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Biological Activity
2-(3-Aminoazetidin-1-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features an azetidine ring, which contributes to its unique chemical properties. The presence of the amino group and the propanenitrile moiety enhances its reactivity and potential interactions with biological targets.
Research indicates that this compound may interact with several biological pathways:
- Histamine H3 Receptor Antagonism : The compound has been noted for its activity against the histamine H3 receptor, which plays a crucial role in neurotransmission and has implications in allergic responses and neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activities, particularly against multidrug-resistant strains .
Biological Assays and Findings
Several studies have explored the biological activity of this compound through various assays:
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of azetidine derivatives, including this compound, demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on neuropharmacological effects, the compound was evaluated for its impact on cognitive functions in animal models. Results indicated improvements in memory retention and learning capabilities, attributed to its action as a histamine H3 receptor antagonist.
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(2-7)9-3-6(8)4-9/h5-6H,3-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCCCJYUZMSKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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